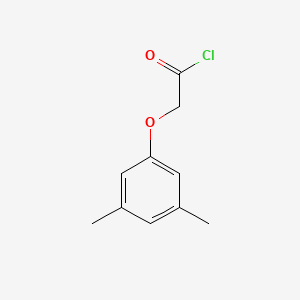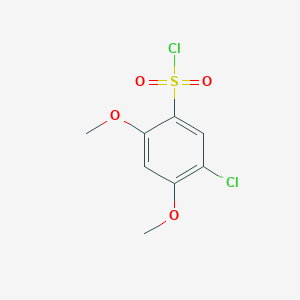
(3,5-Dimethylphenoxy)acetyl chloride
Descripción general
Descripción
(3,5-Dimethylphenoxy)acetyl chloride: is an organic compound with the molecular formula C10H11ClO2. It is a derivative of phenoxyacetyl chloride, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylphenoxy)acetyl chloride typically involves the reaction of (3,5-dimethylphenoxy)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the carboxylic acid group into an acyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure the safety and purity of the product. The use of thionyl chloride is common due to its efficiency in converting carboxylic acids to acyl chlorides.
Análisis De Reacciones Químicas
Types of Reactions: (3,5-Dimethylphenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (3,5-dimethylphenoxy)acetic acid and hydrochloric acid.
Reduction: It can be reduced to (3,5-dimethylphenoxy)acetaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions to prevent unwanted side reactions.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
(3,5-Dimethylphenoxy)acetic Acid: Formed from hydrolysis.
(3,5-Dimethylphenoxy)acetaldehyde: Formed from reduction.
Aplicaciones Científicas De Investigación
Chemistry: (3,5-Dimethylphenoxy)acetyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize drug candidates and active pharmaceutical ingredients (APIs). Its derivatives have been studied for their potential therapeutic properties.
Industry: In the agrochemical industry, this compound is used to produce herbicides and pesticides. Its reactivity makes it a versatile intermediate for various chemical processes.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethylphenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparación Con Compuestos Similares
Phenoxyacetyl Chloride: Lacks the methyl groups at the 3 and 5 positions.
(4-Methylphenoxy)acetyl Chloride: Has a single methyl group at the 4 position.
(2,4-Dimethylphenoxy)acetyl Chloride: Has methyl groups at the 2 and 4 positions.
Uniqueness: (3,5-Dimethylphenoxy)acetyl chloride is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the properties of its derivatives. The presence of methyl groups at the 3 and 5 positions can affect the steric and electronic environment, leading to differences in reactivity compared to other phenoxyacetyl chlorides.
Propiedades
IUPAC Name |
2-(3,5-dimethylphenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-8(2)5-9(4-7)13-6-10(11)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOSJYWMQDHMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509219 | |
| Record name | (3,5-Dimethylphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78357-63-8 | |
| Record name | (3,5-Dimethylphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)

![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)










